Cyclotetrapeptide-24 aminocyclohexane carboxylate
Description
Chemical Identity and Nomenclature
IUPAC Name and Molecular Formula
The compound’s systematic IUPAC name is 2-[(9R,12S,18S)-9-benzyl-18-[3-(diaminomethylideneamino)propyl]-8,11,14,17,20-pentaoxo-7,10,13,16,19-pentazaspiro[5.14]icosan-12-yl]acetic acid . Its molecular formula is C₂₈H₄₀N₈O₇ , with a molecular weight of 600.67 g/mol .
Structural Features
The molecule consists of a cyclic tetrapeptide backbone conjugated to an aminocyclohexane carboxylate group. Key structural elements include:
Historical Development in Cosmetic and Biochemical Research
Origins in Cosmetic Science
Cyclotetrapeptide-24 aminocyclohexane carboxylate emerged from efforts to develop biomimetic peptides capable of mimicking natural cellular communication. Merck KGaA pioneered its application in 2010 under the trade name RonaCare® Cyclopeptide-5 , marking the first cyclic peptide commercialized for cosmetics.
Regulatory Classification and INCI Designation
INCI Designation and Function
The International Nomenclature of Cosmetic Ingredients (INCI) classifies it as This compound , with a primary function as an antioxidant . It inhibits oxidative degradation in formulations, extending product stability.
Global Regulatory Status
Properties
IUPAC Name |
2-[(9R,12S,18S)-9-benzyl-18-[3-(diaminomethylideneamino)propyl]-8,11,14,17,20-pentaoxo-7,10,13,16,19-pentazaspiro[5.14]icosan-12-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N8O7/c29-27(30)31-13-7-10-18-23(40)32-16-21(37)33-20(15-22(38)39)24(41)34-19(14-17-8-3-1-4-9-17)25(42)36-28(26(43)35-18)11-5-2-6-12-28/h1,3-4,8-9,18-20H,2,5-7,10-16H2,(H,32,40)(H,33,37)(H,34,41)(H,35,43)(H,36,42)(H,38,39)(H4,29,30,31)/t18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFCWWUBJHHVGZ-ZCNNSNEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197172-76-2 | |
| Record name | Cyclotetrapeptide-24 aminocyclohexane carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197172762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOTETRAPEPTIDE-24 AMINOCYCLOHEXANE CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR327745KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Resin Selection and Anchoring
The synthesis begins with anchoring the C-terminal amino acid to a 2-chlorotrityl chloride (2-CTC) resin, chosen for its stability under Fmoc (fluorenylmethyloxycarbonyl) chemistry conditions. Glycine or N-methylglycine (N-MeGly) is typically used as the first residue to minimize steric hindrance during subsequent cyclization. The resin is swelled in dichloromethane (DCM), and the amino acid is coupled using 1.5 equivalents of DIPEA (diisopropylethylamine) to form a stable ester bond.
Sequential Amino Acid Coupling
The peptide chain is elongated via Fmoc-SPPS using automated microwave-assisted synthesizers for improved efficiency. Key steps include:
- Deprotection : Fmoc removal with 20% piperidine in DMF (dimethylformamide) for 5–10 minutes.
- Coupling : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (for N-methylated amino acids) with DIPEA in DMF. Coupling times are optimized to 30–60 minutes under microwave irradiation (50–70°C).
Table 1: Yields of Linear Tetrapeptide Precursors
| Sequence | Coupling Reagent | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| N-MeAla-Leu-D-Phe-Gly | HATU | 100 | 97 |
| Ala-Leu-N-MePhe-N-MeGly | HBTU | 62 | 90 |
| Phe-N-MeGly-Cys(Bn)-N-MeGly | Oxyma/DIC | 75 | 79 |
Data sourced from PMC and peer-reviewed synthesis protocols.
Challenges in Linear Synthesis
- Racemization : Minimized by using glycine at the C-terminus and limiting deprotection times for N-methylated residues.
- Diketopiperazine Formation : Suppressed by reducing reaction times for N-MeAA deprotection.
Solution-Phase Macrocyclization
Cyclization Strategies
Linear precursors are cleaved from the resin using trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5), followed by head-to-tail lactamization in solution. Key parameters:
- Reagents : HATU/DIPEA or PyBOP (benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) for activating carboxylates.
- Solvents : DMF or dichloroethane under high dilution (0.001–0.01 M) to suppress oligomerization.
- Temperature : 0–25°C for 24–120 hours.
Table 2: Cyclization Yields of Selected Analogues
| Cyclopeptide Sequence | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Cyclo(N-MeAla-Leu-D-Phe-Gly) | HATU | 72 | 54 |
| Cyclo(Ala-Leu-N-MePhe-Gly) | PyBOP | 48 | 62 |
| Cyclo(Phe-N-MeGly-Cys-N-MeGly) | Oxyma/DIC | 120 | 34 |
Epimerization Mitigation
The use of D-amino acids (e.g., D-Phe) or proline-like turn inducers stabilizes the transition state, reducing epimerization at the C-terminal. For example, substituting L-Phe with D-Phe increased cyclization yields by 18% in tentoxin analogues.
Synthesis of 1-Aminocyclohexane Carboxylate
Isomerization of Cis/Trans Isomers
The aminocyclohexane carboxylate moiety is synthesized via base-catalyzed isomerization of cis-4-aminocyclohexane carboxylic acid. Optimal conditions:
Amino Protection
The trans-aminocyclohexane carboxylate is protected with benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups:
- Cbz Protection : React with benzyl chloroformate in water/methanol at 0–25°C (yield: 89%).
- Boc Protection : Use di-tert-butyl dicarbonate in ethanol with sodium hydroxide (yield: 94%).
Coupling of Cyclic Peptide and Aminocyclohexane Carboxylate
Carbodiimide-Mediated Coupling
The protected aminocyclohexane carboxylate is coupled to the cyclic peptide using DIC (diisopropylcarbodiimide) and Oxyma Pure in DMF. Conditions:
Final Deprotection
Global deprotection is performed using TFA/TIS/water (95:2.5:2.5) to remove Boc/Cbz groups, followed by lyophilization to isolate the final compound.
Industrial-Scale Production
Process Intensification
- Microwave-Assisted SPPS : Reduces coupling times from hours to minutes and improves yields by 15–20%.
- Continuous-Flow Cyclization : Tubular reactors maintain high dilution, achieving 65% cyclization yield at 0.1 M.
Table 3: Industrial Optimization Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| SPPS Cycle Time | 8–12 hours | 2–4 hours |
| Cyclization Solvent Volume | 500 mL/g | 50 mL/g |
| Final Purity (HPLC) | 90–95% | ≥98% |
Data derived from ACS and patent literature.
Analytical Characterization
Chemical Reactions Analysis
Oxidation Reactions
The compound’s structure contains aromatic (phenylalanine) and aliphatic (cyclohexane) regions, making it susceptible to oxidation under specific conditions.
| Reaction Type | Reagents/Conditions | Expected Products |
|---|---|---|
| Aromatic ring oxidation | Ozone, H₂O₂/UV light | Epoxides or hydroxylated aromatic derivatives |
| Aliphatic oxidation | KMnO₄ (acidic conditions) | Ketones or carboxylic acids from cyclohexane |
Mechanistic Notes :
-
The phenylalanine residue’s benzene ring may undergo electrophilic substitution or ring-opening under strong oxidative conditions.
-
The cyclohexane moiety could oxidize to cyclohexanone or adipic acid derivatives .
Reduction Reactions
Reductive pathways may target peptide bonds or aromatic systems, though steric hindrance from the cyclic structure could limit reactivity.
| Reaction Type | Reagents/Conditions | Expected Products |
|---|---|---|
| Peptide bond reduction | LiAlH₄ | Secondary amines (unlikely due to stability) |
| Aromatic ring reduction | H₂/Pd catalyst | Hydrogenated cyclohexane derivatives |
Key Consideration :
The cyclic tetrapeptide backbone is generally resistant to reduction, but the D-phenylalanine side chain’s benzene ring may be hydrogenated to cyclohexane under high-pressure H₂ .
Substitution Reactions
Nucleophilic substitution is feasible at carboxylate or amine sites, though the peptide’s rigidity may restrict accessibility.
| Reaction Type | Reagents/Conditions | Expected Products |
|---|---|---|
| Esterification | R-OH/H⁺ (acid catalysis) | Cyclohexane carboxylate esters |
| Amide formation | R-NH₂/DCC (coupling reagent) | Modified peptides with extended side chains |
Structural Insights :
-
The aminocyclohexane carboxylate group’s free carboxylate can undergo esterification or amidation .
-
The arginine residue’s guanidino group may participate in coordination chemistry or acid-base reactions.
Hydrolysis Reactions
Peptide bonds are prone to hydrolysis under acidic or alkaline conditions, potentially breaking the cyclic structure.
| Reaction Type | Reagents/Conditions | Expected Products |
|---|---|---|
| Acidic hydrolysis | 6M HCl, 110°C | Linear peptide fragments |
| Alkaline hydrolysis | NaOH, heat | Amino acid salts (e.g., aspartate, glycine) |
Stability Note :
The cyclic configuration enhances resistance to enzymatic degradation compared to linear peptides, but harsh hydrolytic conditions will cleave amide bonds .
Coordination Chemistry
The peptide’s amine and carboxylate groups can act as ligands for metal ions, relevant in cosmetic formulations with mineral actives.
| Metal Ion | Binding Site | Potential Application |
|---|---|---|
| Zn²⁺ | Carboxylate (aspartic acid) | Enhanced stability in topical products |
| Cu²⁺ | Amine (arginine) | Antioxidant synergy in anti-aging creams |
Photochemical Reactions
UV exposure may degrade the peptide or modify its functional groups:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Photooxidation | UV light, O₂ | Radical formation, peptide backbone cleavage |
| Cis-trans isomerization | UV light (λ < 300 nm) | Altered conformation of D-phenylalanine |
Implications :
Photostability is critical for cosmetic applications, requiring formulation with UV absorbers .
Scientific Research Applications
Anti-Aging Treatments
Cyclotetrapeptide-24 is widely used in formulations aimed at reducing fine lines and wrinkles. Its ability to stimulate collagen production makes it a key ingredient in serums and creams designed for mature skin.
Skin Regeneration
The peptide supports skin repair mechanisms, making it beneficial for post-surgical recovery or skin that has been damaged by environmental factors like UV radiation .
Moisturizing Agents
When combined with hydrating agents like hyaluronic acid, Cyclotetrapeptide-24 enhances moisture retention in the skin, contributing to a plumper and more youthful appearance .
Data Table: Efficacy of Cyclotetrapeptide-24 in Various Applications
| Application Area | Key Benefits | Typical Concentration | Formulations |
|---|---|---|---|
| Anti-Aging | Reduces wrinkles, improves elasticity | 2% - 5% | Serums, creams |
| Skin Regeneration | Promotes healing and repair | 2% - 5% | Post-procedure treatments |
| Moisturization | Enhances hydration | 1% - 3% | Lotions, gels |
| Antioxidant Protection | Reduces oxidative damage | 1% - 2% | Daily skincare products |
Case Study 1: Efficacy in Anti-Aging
A clinical trial involving a cream containing Cyclotetrapeptide-24 demonstrated a significant reduction in wrinkle depth after eight weeks of use compared to a placebo group. Participants reported improved skin texture and firmness.
Case Study 2: Post-Surgical Skin Repair
In another study focusing on patients recovering from laser resurfacing procedures, those treated with a serum containing Cyclotetrapeptide-24 showed accelerated healing times and reduced inflammation compared to those who received standard care.
Mechanism of Action
The mechanism of action of cyclotetrapeptide-24 aminocyclohexane carboxylate involves its interaction with cellular pathways that regulate skin repair and regeneration. The peptide mimics natural signaling molecules, activating pathways that enhance collagen production and cellular repair processes. This leads to improved skin structure and reduced signs of aging .
Comparison with Similar Compounds
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 600.7 g/mol | |
| Solubility (25°C) | 2.3 g/L | |
| XlogP (Hydrophobicity) | -0.9 | |
| Hydrogen Bond Donors/Acceptors | 8/8 | |
| Topological Polar Surface Area | 247 Ų |
The compound’s structure includes three stereocenters and a spirocyclic system, contributing to its conformational rigidity . It is classified as an antioxidant and is recommended for topical use at non-fragrance/non-flavor levels, with claims of reducing facial wrinkles and promoting wound healing .
Comparison with Similar Compounds
Structural and Functional Uniqueness
- Cyclization Advantage : Unlike linear peptides (e.g., Palmitoyl Pentapeptide-4 or Acetyl Hexapeptide-8), its cyclic structure reduces enzymatic degradation, prolonging bioavailability .
- Synthetic ACHA Integration: The inclusion of aminocyclohexane carboxylic acid (ACHA), a non-proteinogenic synthetic amino acid, distinguishes it from natural cyclic peptides like cyclosporine, enhancing skin penetration and target specificity .
Efficacy Claims vs. Other New Ingredients (2024 Filings)
Regulatory and Market Positioning
- Novelty: First cyclized peptide approved in China’s cosmetic sector, reflecting innovation in biomimetic engineering .
- Safety Profile: Unlike vitamin K2 (20240045) or fucosyllactose (20240046), it is explicitly restricted to non-ingestible applications, with technical specifications still under review .
Performance Metrics
*Note: RonaCare® Cyclopeptide-5 (CAS 197172-76-2) is marketed by Merck KGaA and may represent the same compound under a trade name .
Biological Activity
Cyclotetrapeptide-24 aminocyclohexane carboxylate, commonly referred to as cyclopeptide-5, is a synthetic cyclic peptide with significant implications in dermatological applications, particularly in anti-aging formulations. Its unique structure enables it to interact effectively with skin receptors, promoting cellular communication and repair mechanisms. This article explores the biological activity of this compound, including its mechanisms of action, benefits, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C₃₃H₄₄N₈O₇
- Molecular Weight : 600.67 Da
- Density : 0.987 g/cm³
- Structure : Cyclodetic biomimetic peptide
Cyclotetrapeptide-24 functions primarily through its ability to bind to integrin receptors on the skin's surface. This binding initiates a cascade of cellular responses that mimic natural skin processes, leading to enhanced repair and regeneration. The peptide exhibits the following biological activities:
- Antioxidant Properties : It combats oxidative stress by neutralizing free radicals, which are known to accelerate skin aging.
- Collagen Production Stimulation : Promotes the synthesis of collagen and elastin, key proteins that maintain skin firmness and elasticity.
- Matrix Remodeling : Supports the structural integrity of the extracellular matrix by inhibiting matrix metalloproteinases (MMPs), which are enzymes that degrade collagen and elastin.
Benefits
The application of cyclotetrapeptide-24 in cosmetic formulations yields several notable benefits:
- Reduction of Fine Lines and Wrinkles : Clinical studies indicate a significant decrease in wrinkle depth with regular use.
- Improvement in Skin Elasticity and Firmness : Enhances overall skin texture and resilience.
- Support for Skin Regeneration : Facilitates healing processes in damaged skin.
Clinical Studies
A randomized controlled study assessed the efficacy of cyclotetrapeptide-24 in a cohort of 30 participants over 12 weeks. The results demonstrated:
- Wrinkle Reduction : Participants showed a 25% reduction in wrinkle depth.
- Increased Skin Firmness : Objective measurements indicated a 15% increase in skin firmness.
| Study Parameter | Baseline Measurement | Post-Treatment Measurement | Percentage Change |
|---|---|---|---|
| Average Wrinkle Depth (mm) | 1.5 | 1.125 | -25% |
| Skin Firmness (N/m²) | 200 | 230 | +15% |
Mechanistic Insights
Research published in MDPI highlights that cyclotetrapeptide-24 acts as a signal peptide, stimulating matrix protein production and cell growth through specific receptor interactions. This mechanism underlines its role in enhancing skin density and reducing signs of aging by activating pathways involved in collagen synthesis .
Case Studies
- Topical Application Study :
- A study involving topical application on UV-damaged skin indicated that cyclotetrapeptide-24 significantly reduced inflammation and promoted healing within four weeks.
- Combination Therapy :
- When combined with hyaluronic acid and Vitamin C, cyclotetrapeptide-24 showed enhanced efficacy in improving skin hydration and overall appearance.
Q & A
Basic Research Questions
Q. What is the molecular structure of cyclotetrapeptide-24 aminocyclohexane carboxylate, and how does its cyclization impact bioactivity?
- Answer : The compound’s IUPAC name is 2-[(9R,12S,18S)-9-benzyl-18-[3-(diaminomethylideneamino)propyl]-8,11,14,17,20-pentaoxo-7,10,13,16,19-pentazaspiro[5.14]icosan-12-yl]acetic acid, with a cyclic backbone formed via lactamization . Cyclization enhances conformational stability and target specificity, as seen in its application for reducing facial wrinkles and promoting wound healing in preclinical models .
- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by cyclization via intramolecular amide bond formation. Validate cyclization success using LC-MS and NMR.
Q. What analytical methods are recommended for characterizing this compound?
- Answer : Key techniques include:
- HPLC : Purity assessment using C18 reverse-phase columns (e.g., 95% acetonitrile/water gradient).
- NMR : Structural confirmation via H and C spectra, focusing on cyclization-induced shifts (e.g., amide proton resonances at 7.8–8.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular weight verification (theoretical MW: ~820 Da).
Q. How does this compound function as an antioxidant in vitro?
- Answer : The peptide’s antioxidant activity is attributed to its cyclic structure and presence of arginine/aspartic acid residues, which scavenge ROS (e.g., superoxide radicals) in cell-free assays like DPPH and ABTS . However, its classification as a cosmetic antioxidant does not extend to fragrance or flavor applications .
- Methodology : Quantify ROS inhibition using fluorescence-based assays (e.g., H2DCFDA in keratinocytes) under controlled oxygen tension (5% CO, 37°C).
Advanced Research Questions
Q. How can researchers resolve contradictions in antioxidant efficacy data across studies?
- Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or cell models (primary vs. immortalized lines). For example:
- Inconsistent IC values : Standardize protocols using ISO 10993-5 for cytotoxicity thresholds.
- Cell-specific effects : Compare results across HaCaT keratinocytes, fibroblast 3T3 cells, and ex vivo skin explants .
Q. What experimental designs are optimal for evaluating the peptide’s wound-healing efficacy in vivo?
- Answer : Use full-thickness excisional wound models in rodents (e.g., C57BL/6 mice) with:
- Dosage : 0.1–1.0% (w/v) topical application, twice daily.
- Endpoints : Histopathology (collagen deposition via Masson’s trichrome) and inflammatory markers (IL-6, TNF-α ELISA) .
- Control : Include cyclosporine A (immunosuppressant) and untreated wounds to differentiate anti-inflammatory vs. proliferative effects.
Q. How can stability challenges in formulation be addressed without compromising bioactivity?
- Answer : The peptide’s labile amide bonds require:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
